molecular formula C7H15NO2 B13112156 rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol

rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol

Cat. No.: B13112156
M. Wt: 145.20 g/mol
InChI Key: DGUFQLOMKOWYKL-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol: is a chemical compound with a piperidine ring structure, featuring two hydroxymethyl groups attached to the 3rd and 5th positions of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 3,5-diformylpiperidine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using specific enzymes that can selectively reduce the precursor compounds. This method is advantageous due to its high selectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form piperidine derivatives with different substituents.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various piperidine derivatives.

    Substitution: Compounds with different functional groups replacing the hydroxymethyl groups.

Scientific Research Applications

Chemistry: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol is used as a building block in organic synthesis, particularly in the synthesis of complex piperidine derivatives.

Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the development of pharmaceutical agents.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

    (3R,5R)-3,5-Difluoropiperidine hydrochloride: This compound has similar structural features but with fluorine atoms replacing the hydroxymethyl groups.

    (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate: Another piperidine derivative with different substituents.

Uniqueness: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxymethyl groups allows for versatile chemical modifications and interactions.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[(3R,5R)-5-(hydroxymethyl)piperidin-3-yl]methanol

InChI

InChI=1S/C7H15NO2/c9-4-6-1-7(5-10)3-8-2-6/h6-10H,1-5H2/t6-,7-/m1/s1

InChI Key

DGUFQLOMKOWYKL-RNFRBKRXSA-N

Isomeric SMILES

C1[C@H](CNC[C@@H]1CO)CO

Canonical SMILES

C1C(CNCC1CO)CO

Origin of Product

United States

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